molecular formula C18H23N3O2S B2975814 3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 442557-74-6

3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2975814
CAS No.: 442557-74-6
M. Wt: 345.46
InChI Key: RPCCAVJHDVJYTG-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]quinoline class, characterized by a fused thiophene-quinoline scaffold. Its structure includes a 7,7-dimethyl group on the tetrahydroquinoline ring and a diethyl-substituted carboxamide moiety at position 2. These substituents influence its physicochemical properties, such as solubility and bioavailability, and modulate its biological activity, particularly in oncology.

Properties

IUPAC Name

3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-6,8-dihydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-5-21(6-2)17(23)15-14(19)11-7-10-12(20-16(11)24-15)8-18(3,4)9-13(10)22/h7H,5-6,8-9,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCCAVJHDVJYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C2=CC3=C(CC(CC3=O)(C)C)N=C2S1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot green synthesis method has been reported, which involves the use of environmentally friendly reagents and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-b]quinoline derivatives share a core scaffold but differ in substituents, leading to variations in efficacy, solubility, and mechanisms of action. Below is a detailed comparison:

Table 1: Structural and Pharmacological Comparison of Thieno[2,3-b]quinoline Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Biological Findings
Target Compound :
3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 7,7-dimethyl (tetrahydroquinoline)
- N,N-diethyl (carboxamide)
C₂₀H₂₆N₄O₂S 386.51 g/mol Inferred: Enhanced lipophilicity due to diethyl groups; potential solubility challenges similar to analogs. No direct activity data reported.
Compound 1 :
3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 3-chloro-2-methylphenyl (carboxamide) C₂₀H₁₈ClN₃O₂S 399.89 g/mol - IC₅₀: 1.2–3.8 µM (ovarian SK-OV-3, OVCAR-3 cells).
- Mechanistic: Modulates glycosphingolipid (GSL) expression; induces G2/M cell cycle arrest.
Compound 7 :
3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 3-chlorophenyl (carboxamide) C₁₈H₁₄ClN₃O₂S 379.84 g/mol - GI₅₀: <1 µM (breast cancer cells).
Compound B8 :
4-(3,4-dimethoxyphenyl)-2-methyl-N-(5-methylthiazol-2-yl)-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide
- 3,4-dimethoxyphenyl (quinoline)
- 5-methylthiazolyl (carboxamide)
C₂₄H₂₆N₄O₄S 490.55 g/mol - Cytotoxicity: Active against MCF-7 (breast) and A549 (lung) cells.
- Solubility: Improved via methoxy groups; no cyclodextrin required for in vivo studies.
3-amino-N-benzyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide - Benzyl (carboxamide)
- 7,7-dimethyl
C₂₁H₂₁N₃O₂S 379.48 g/mol - Structural Note: Benzyl group enhances rigidity; no direct cytotoxicity data.

Key Observations :

Substituent Impact on Solubility :

  • The target compound’s N,N-diethyl group likely reduces aqueous solubility compared to analogs with polar substituents (e.g., B8’s methoxy groups) .
  • Cyclodextrin-based formulations are often required for hydrophobic derivatives like Compound 1 to achieve therapeutic doses .

Cytotoxicity and Selectivity: Chlorinated aryl groups (e.g., Compound 1 and 7) correlate with enhanced potency, particularly against hormone-resistant cancers (ovarian, breast) .

Mechanistic Diversity :

  • GSL Modulation : Compound 1 alters ganglioside expression (e.g., GalNAcGM1b) in cancer stem cells, linked to reduced metastasis .
  • PLC Inhibition : Compound 7 targets phospholipase C, disrupting intracellular signaling pathways .

Biological Activity

3-amino-N,N-diethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, a common synthetic approach includes the condensation of 3-chloropropionaldehyde diethyl acetal with various amine derivatives to form the desired thienoquinoline structure. The final product can be purified through recrystallization or chromatography techniques.

Anticancer Properties

Research indicates that derivatives of thienoquinoline compounds exhibit significant anticancer activity. The compound has been evaluated against several cancer cell lines, demonstrating cytotoxic effects.

Table 1: Cytotoxic Activity Against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
HepG20.018
MCF-70.0585
HeLa0.0692
Detroit 980.002

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that particular cell line.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. For example, it has been reported that related compounds inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis necessary for DNA replication and repair.

Case Studies

  • Study on HepG2 Cells : A recent study demonstrated that the compound significantly induced apoptosis in HepG2 cells by activating caspase pathways and altering gene expression related to apoptosis markers such as Bax and Caspase-7. The results indicated a potential for therapeutic application in liver cancer treatment .
  • VEGFR-2 Inhibition : Another important aspect of its biological activity is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. Compounds similar to this compound have shown promising VEGFR-2 inhibitory activity with IC50 values comparable to established drugs like sorafenib .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The compound can be synthesized via multi-step condensation reactions, such as Hantzsch-type cyclization or modified Biginelli protocols. Key steps include:

  • Solvent selection: Ethanol or acetic acid for protonation and solubility .
  • Catalysts: Piperidine (0.5–1.0 mol%) to accelerate cyclization .
  • Temperature control: Reflux conditions (70–80°C) to ensure complete ring closure .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/DMF mixtures) .
  • Yield optimization: Monitor intermediates via TLC/HPLC and adjust stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl components) .

Q. How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopic techniques:
    • 1H/13C NMR: Assign peaks for methyl groups (δ 1.2–1.4 ppm), thieno-quinoline protons (δ 6.8–7.5 ppm), and carboxamide carbonyl (δ 165–170 ppm) .
    • IR: Confirm NH stretches (3300–3400 cm⁻¹), C=O (1680–1720 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) .
  • Elemental analysis: Verify C, H, N content (±0.3% deviation) .
  • X-ray crystallography: Resolve crystal packing and hydrogen-bonding networks for absolute configuration .

Advanced Research Questions

Q. How can polymorphism in this compound affect its biological activity, and what methods are used to identify polymorphic forms?

Methodological Answer:

  • Impact on bioactivity: Polymorphs may exhibit varying solubility and bioavailability, affecting IC50 values in enzyme inhibition assays .
  • Detection techniques:
    • DSC/TGA: Identify thermal transitions (melting points, decomposition) .
    • PXRD: Compare diffraction patterns to distinguish crystalline forms .
    • Solid-state NMR: Probe hydrogen-bonding variations between polymorphs .
  • Stability testing: Accelerated aging (40°C/75% RH) to assess form conversion .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to model binding to quinoline-targeted enzymes (e.g., topoisomerases) . Key parameters:
    • Grid box centered on active sites (20 ų).
    • Lamarckian genetic algorithm for conformational sampling .
  • MD simulations: GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
  • QSAR modeling: Train models with descriptors like logP, polar surface area, and H-bond donors to predict activity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Controlled variables: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
  • Dose-response curves: Use Hill slope analysis to compare potency (EC50) and efficacy (Emax) .
  • Meta-analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile disparate datasets .

Q. What strategies enhance the compound’s stability during long-term storage?

Methodological Answer:

  • Lyophilization: Prepare stable amorphous forms using trehalose or mannitol as cryoprotectants .
  • Packaging: Store under argon in amber vials at −20°C to prevent photodegradation .
  • Stability-indicating assays: Monitor degradation via HPLC-UV (λ = 254 nm) quarterly .

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